molecular formula C10H12O2 B11973955 tricyclo[5.3.0.02,6]decane-3,8-dione CAS No. 28289-70-5

tricyclo[5.3.0.02,6]decane-3,8-dione

Katalognummer: B11973955
CAS-Nummer: 28289-70-5
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: ZFLREHPAGPUVDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo[5.3.0.02,6]decane-3,8-dione is a unique organic compound characterized by its intricate tricyclic structure. This compound is notable for its three-dimensional cage-like configuration, which is frequently encountered in various biologically active natural compounds. Its molecular formula is C10H12O2, and it has a molecular weight of 164.2011 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[5.3.0.02,6]decane-3,8-dione can be achieved through a series of photodimerization reactions. For instance, photodimerization of 1,5-diaryl-1,4-pentadien-3-ones can produce 4,5,9,10-tetraaryl-tricyclo[6.2.0.03,6]decane-2,7-diones . The reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves advanced organic synthesis techniques, including photochemical reactions and the use of specialized reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo[5.3.0.02,6]decane-3,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Tricyclo[5.3.0.02,6]decane-3,8-dione has several scientific research applications, including:

    Chemistry: It is used as a model compound in studying photochemical reactions and the mechanisms of photodimerization.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biologically active natural products.

    Medicine: Research is ongoing to explore its potential medicinal properties and applications in drug development.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of tricyclo[5.3.0.02,6]decane-3,8-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes through its interaction with key proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tricyclo[53002,6]decane-3,8-dione is unique due to its specific ring configuration and the presence of two dione functional groups

Eigenschaften

CAS-Nummer

28289-70-5

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

tricyclo[5.3.0.02,6]decane-3,8-dione

InChI

InChI=1S/C10H12O2/c11-7-3-1-5-9(7)6-2-4-8(12)10(5)6/h5-6,9-10H,1-4H2

InChI-Schlüssel

ZFLREHPAGPUVDQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2C1C3C2CCC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.